molecular formula C21H30N2O5 B560493 (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime CAS No. 1349848-90-3

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime

Cat. No.: B560493
CAS No.: 1349848-90-3
M. Wt: 390.48
InChI Key: JEXHQZPMUKFOIV-SSDVNMTOSA-N
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Description

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzaldehyde moiety substituted with cyclopentyloxy and methoxy groups, and an oxime functional group linked to a morpholino derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime typically involves multiple steps:

    Formation of the Benzaldehyde Derivative: The initial step involves the synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde. This can be achieved through the alkylation of 4-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst.

    Oxime Formation: The benzaldehyde derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Attachment of the Morpholino Derivative: The final step involves the reaction of the oxime with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the oxime group to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the oxime and morpholino groups suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development studies.

Industry

In industrial applications, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its unique structural features may impart desirable properties such as increased stability or reactivity.

Mechanism of Action

The mechanism by which (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime exerts its effects depends on its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, potentially inhibiting metalloproteins. The morpholino group may interact with biological membranes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime: Lacks the morpholino derivative, making it less complex.

    (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-oxoethyl) oxime: Similar but without the dimethylmorpholino group.

Uniqueness

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-[(Z)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXHQZPMUKFOIV-JJFYIABZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)CO/N=C\C2=CC(=C(C=C2)OC)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime
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(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime

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